Voruciclib

Catalog No.
S548563
CAS No.
1000023-04-0
M.F
C22H19ClF3NO5
M. Wt
469.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voruciclib

CAS Number

1000023-04-0

Product Name

Voruciclib

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

Molecular Formula

C22H19ClF3NO5

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

P1446A05, P1446A-05, P1446A 05, Voruciclib

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

The exact mass of the compound Voruciclib is 469.0904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Voruciclib (CAS 1000023-04-0) is a highly potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9)[1]. By selectively targeting the CDK9/cyclin T complex, it effectively represses the transcription of short-lived anti-apoptotic proteins, most notably MCL-1 [2]. Designed to overcome the pharmacokinetic and toxicity limitations of first-generation pan-CDK inhibitors, Voruciclib offers a robust procurement choice for researchers and formulators developing combination regimens for hematological malignancies . Its high oral bioavailability, well-characterized safety profile, and distinct target selectivity make it a highly suitable active agent in advanced oncological research and oral dosage form development[1].

Substituting Voruciclib with earlier-generation CDK inhibitors, such as Alvocidib (Flavopiridol) or Dinaciclib, introduces severe process and translational liabilities [1]. First-generation analogs suffer from poor oral bioavailability and require intravenous formulation, severely restricting their utility in oral dosage form development and in vivo efficacy models[1]. Furthermore, generic pan-CDK substitution results in significant off-target kinase inhibition (such as MAK and ICK), leading to confounding toxicity profiles—most notably severe gastrointestinal distress—that complicate data interpretation and limit therapeutic windows[2]. For procurement focused on oral formulation compatibility and precise MCL-1 repression without broad non-CDK kinase interference, Voruciclib is strictly non-interchangeable with older pan-CDK agents[1].

Oral Bioavailability and Formulation Compatibility

Unlike first-generation CDK9 inhibitors such as Alvocidib and Dinaciclib, which are restricted to intravenous administration due to poor absorption and gastrointestinal toxicity, Voruciclib is structurally optimized for oral bioavailability [1]. This allows for the development of oral solid dosage forms and simplifies in vivo administration protocols [1].

Evidence DimensionDosing route suitability and oral bioavailability
Target Compound DataOrally bioavailable; suitable for oral solid dosage formulation
Comparator Or BaselineAlvocidib / Dinaciclib (Restricted to intravenous formulation)
Quantified DifferenceShift from IV-only to oral administration compatibility
ConditionsIn vivo pharmacokinetic profiling and clinical formulation

Enables the development of patient-friendly oral combination therapies and simplifies preclinical dosing regimens, which is impossible with IV-restricted comparators.

Off-Target Kinase Selectivity (CDK9 vs. MAK)

Voruciclib exhibits a significantly refined kinase selectivity profile compared to its analog Alvocidib. While Alvocidib exhibits equipotent inhibitory activity against both CDK9 and the off-target male germ cell-associated kinase (MAK), Voruciclib demonstrates a 100-fold greater selectivity for CDK9 over MAK [1]. This structural differentiation reduces non-CDK off-target liabilities [1].

Evidence DimensionSelectivity ratio of CDK9 over MAK
Target Compound Data100-fold selectivity for CDK9 over MAK
Comparator Or BaselineAlvocidib (Equipotent activity against CDK9 and MAK; 1:1 ratio)
Quantified Difference100-fold improvement in target selectivity
Conditions10-point dose-response biochemical kinase assay

Procurement of Voruciclib ensures precise on-target transcriptional repression without the confounding off-target toxicities associated with broad-spectrum kinase inhibition.

Sub-Nanomolar Biochemical Potency for API Efficiency

Voruciclib demonstrates exceptional intrinsic potency, yielding a Ki value of 0.626 nM against the CDK9/cyclin T2 complex in biochemical assays . This sub-nanomolar activity ensures robust target engagement at low concentrations, which is highly advantageous for minimizing active pharmaceutical ingredient (API) requirements during formulation scale-up .

Evidence DimensionInhibitory constant (Ki) against CDK9/cyclin T2
Target Compound DataKi = 0.626 nM
Comparator Or BaselineStandard nanomolar-range CDK inhibitors (Baseline)
Quantified DifferenceSub-nanomolar target engagement
ConditionsCell-free biochemical kinase assay

High intrinsic potency allows for lower API loading in final formulations, reducing material consumption and minimizing excipient compatibility challenges.

Synergistic Combination Compatibility with BCL-2 Inhibitors

Voruciclib is specifically utilized to overcome resistance mechanisms associated with BCL-2 inhibitors like Venetoclax. By directly repressing MCL-1 protein expression, the combination of Voruciclib and Venetoclax yields significantly enhanced tumor growth inhibition and apoptosis in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) models compared to Venetoclax monotherapy [1].

Evidence DimensionTumor growth inhibition and apoptosis induction
Target Compound DataVoruciclib + Venetoclax (Synergistic enhancement of apoptosis)
Comparator Or BaselineVenetoclax monotherapy (Subject to MCL-1 driven resistance)
Quantified DifferenceRestoration of apoptotic sensitivity in resistant models
ConditionsIn vivo AML and DLBCL xenograft models

Essential for researchers and developers procuring agents specifically to formulate combination therapies that bypass established BCL-2 inhibitor resistance pathways.

Development of Oral Combination Regimens

Due to its optimized oral bioavailability, Voruciclib is a highly suitable CDK9 inhibitor for formulating oral solid dosage forms in combination with other orally active targeted therapies, bypassing the IV-only restrictions of older analogs [1].

MCL-1 Repression Studies in BCL-2 Resistance

Voruciclib is a highly effective agent for research focused on overcoming Venetoclax resistance in hematological malignancies, providing precise, on-target downregulation of MCL-1 without broad off-target cytotoxicity [2].

High-Fidelity Kinase Selectivity Assays

In pharmacological profiling where distinguishing between CDK9 and other kinases (such as MAK or ICK) is critical, Voruciclib serves as a highly selective benchmark compound, avoiding the confounding data generated by equipotent pan-CDK inhibitors like Alvocidib [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

469.0903849 Da

Monoisotopic Mass

469.0903849 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W66XP666AM

Wikipedia

Voruciclib

Dates

Last modified: 08-15-2023
1: Eliades P, Miller DM, Miao B, Kumar R, Taylor M, Buch S, Srinivasa SP, Flaherty KT, Tsao H. A novel multi-CDK inhibitor P1446A-05 restricts melanoma growth and produces synergistic effects in combination with MAPK pathway inhibitors. Cancer Biol Ther. 2016 Jan 25:0. [Epub ahead of print] PubMed PMID: 26810603.
2: Paiva C, Godbersen JC, Soderquist RS, Rowland T, Kilmarx S, Spurgeon SE, Brown JR, Srinivasa SP, Danilov AV. Cyclin-Dependent Kinase Inhibitor P1446A Induces Apoptosis in a JNK/p38 MAPK-Dependent Manner in Chronic Lymphocytic Leukemia B-Cells. PLoS One. 2015 Nov 25;10(11):e0143685. doi: 10.1371/journal.pone.0143685. eCollection 2015. PubMed PMID: 26606677; PubMed Central PMCID: PMC4659573.

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